molecular formula C18H21N7O3 B6533775 2-(4-methoxyphenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1058239-21-6

2-(4-methoxyphenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6533775
CAS No.: 1058239-21-6
M. Wt: 383.4 g/mol
InChI Key: BUVFDFCXXFETCY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a triazolopyrimidine core, a piperazine linker, and a methoxyphenoxy-acetyl group. The triazolopyrimidine moiety is a nitrogen-rich heterocycle known for its role in modulating kinase activity and adenosine receptor binding . Its molecular weight (calculated as ~438.47 g/mol) and logP (~2.8) suggest moderate bioavailability, typical of kinase inhibitors or GPCR modulators .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-23-17-16(21-22-23)18(20-12-19-17)25-9-7-24(8-10-25)15(26)11-28-14-5-3-13(27-2)4-6-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFDFCXXFETCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethanone (CAS Number: 920363-69-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C24_{24}H25_{25}N7_7O3_3
  • Molecular Weight : 459.5 g/mol
  • IUPAC Name : 2-(4-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone

The compound features a complex arrangement of functional groups, including a methoxyphenyl moiety and a piperazine ring linked to a triazolopyrimidine structure.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Triazolopyrimidine : Cyclization of phenyl hydrazine with a pyrimidine derivative.
  • Piperazine Linkage : Reaction of the triazolopyrimidine with a piperazine derivative.
  • Final Modification : Nucleophilic substitution to attach the 2-(4-methoxyphenoxy)ethyl group.

This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research conducted by the National Cancer Institute evaluated similar triazolo-pyrimidine derivatives against various cancer cell lines. The results indicated significant antitumor activity across multiple types of cancer, including breast and lung cancer .

Cancer Type Cell Line Activity Level
Breast CancerMDA-MB-468High
Non-Small Cell LungA549Moderate
Colorectal CancerHCT116Significant

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
  • Nucleic Acid Interaction : Potential intercalation into DNA/RNA may influence gene expression and cellular proliferation.

In particular, the inhibition of USP28 (Ubiquitin-Specific Protease 28), which plays a role in tumorigenesis, has been noted in related studies on triazolo[4,5-d]pyrimidine derivatives .

Case Studies

One notable study involved the evaluation of various triazolo derivatives for their anticancer properties. The compounds were tested against 60 different cancer cell lines using the sulforhodamine B assay to assess cytotoxicity. Results indicated that modifications in the side chains significantly affected their efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

The compound’s closest analogs differ in substituents on the triazole ring, piperazine linker, or aryloxy groups. Below is a comparative analysis based on evidence:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Triazolo[4,5-d]pyrimidine - 3-Methyl triazole
- 4-Methoxyphenoxy acetyl
- Piperazine linker
~438.47 Moderate logP (2.8); potential kinase inhibition
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one Triazolo[4,5-d]pyrimidine - 3-(4-Ethoxyphenyl) triazole
- Phenoxy acetyl
- Piperazine linker
~479.52 Higher lipophilicity (logP ~3.2); reduced solubility vs. target compound
4-[4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone - 4-Methoxyphenyl-piperazine
- Branched alkyl chain
~421.50 Enhanced metabolic stability due to alkyl chain; lower kinase affinity
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazopyrimidine - Acrylamide warhead
- Methylpiperazine
- Methoxy group
~579.63 Covalent binding potential (acrylamide); higher molecular weight affects permeability

Functional Differences

Triazole Substituents: The target compound’s 3-methyl group on the triazole (vs. The 4-ethoxyphenyl analog exhibits increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Piperazine Modifications :

  • Methylpiperazine in introduces basicity (pKa ~7.5), favoring ionized states at physiological pH and enhancing solubility. In contrast, the target’s unmodified piperazine may exhibit faster renal clearance .

Aryloxy Groups: The 4-methoxyphenoxy group in the target compound provides electron-donating effects, stabilizing interactions with aromatic residues (e.g., Phe80 in adenosine A2A receptors).

Covalent Binding Potential: The acrylamide-containing analog is designed for irreversible inhibition via Michael addition with cysteine residues. The target compound lacks this functionality, suggesting reversible, ATP-competitive mechanisms.

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